Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Positional isomerism Fluorine substitution Molecular recognition

Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-16-5) is a synthetic, small-molecule heterocyclic compound belonging to the 2-oxoimidazolidine class. It features a 2,4-difluorophenyl substituent on the imidazolidinone nitrogen and a meta-benzoic acid moiety, yielding the molecular formula C16H12F2N2O3 with an exact mass of 318.08166 g/mol.

Molecular Formula C16H12F2N2O3
Molecular Weight 318.27 g/mol
CAS No. 651749-16-5
Cat. No. B12948741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-
CAS651749-16-5
Molecular FormulaC16H12F2N2O3
Molecular Weight318.27 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H12F2N2O3/c17-11-4-5-14(13(18)9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)
InChIKeyBWZKBNQNQFGQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-16-5): Chemical Identity, Structure, and Procurement Baseline


Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-16-5) is a synthetic, small-molecule heterocyclic compound belonging to the 2-oxoimidazolidine class. It features a 2,4-difluorophenyl substituent on the imidazolidinone nitrogen and a meta-benzoic acid moiety, yielding the molecular formula C16H12F2N2O3 with an exact mass of 318.08166 g/mol . The compound is primarily supplied as a research chemical and synthetic building block, with a typical commercial purity of 97% (HPLC) . Its structure combines the hydrogen-bonding capacity of the carboxylic acid with the conformational restriction of the imidazolidinone ring, characteristics that influence both its physicochemical profile and its utility in medicinal chemistry derivatization.

Synthetic building block Medicinal chemistry derivatization via carboxylic acid handle Supports amide/ester conjugation and library synthesis
Validated substitution motif 2,4-difluorophenyl pattern referenced in CA inhibitor design Reported pharmacophoric context; isomer specificity review advised
Physicochemical profile Low H-bond donor count supports permeability screening Computed Lipinski parameters; experimental validation required

Why Generic Substitution Fails for 3-[3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic Acid: Substitution Pattern and Functional Group Specificity


In the 2-oxoimidazolidine series, minor structural modifications—including the position of fluoro substituents on the phenyl ring and the nature of the acidic terminus—can profoundly alter target binding, metabolic stability, and synthetic utility. For instance, the 2,4-difluorophenyl motif has been specifically optimized in carbonic anhydrase IX inhibitors such as SLC-149 [1], while the analogous 2,5-difluorophenyl isomer (CAS 651749-08-5) remains uncharacterized in peer-reviewed pharmacology . Similarly, the carboxylic acid handle enables orthogonal amide conjugation strategies that are inaccessible with the corresponding sulfonamide analogs [1]. These structure-dependent properties make generic substitution among in-class compounds scientifically unsound without direct comparative data.

Isomer 2,5-difluorophenyl isomer (CAS 651749-08-5) lacks peer-reviewed bioactivity; substitution pattern may alter target engagement and physicochemical properties.
Functional group Sulfonamide analogs (e.g., SLC-149) differ in zinc-binding affinity and synthetic reactivity; carboxylic acid provides orthogonal conjugation but may not replicate potency.

Quantitative Procurement-Relevant Differentiation Evidence for Benzoic Acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-16-5)


Positional Isomerism: 2,4-Difluorophenyl vs. 2,5-Difluorophenyl Substitution

The 2,4-difluorophenyl substituent in CAS 651749-16-5 is a privileged fragment in several bioactive imidazolidinones, including the carbonic anhydrase IX inhibitor SLC-149 (Ki = 12.5 nM against CAIX) [1]. By contrast, the 2,5-difluorophenyl isomer (CAS 651749-08-5) has no reported bioactivity in the primary literature, and its altered electronic distribution (different dipole moment and electrostatic potential surface) is predicted to affect target binding and physicochemical properties such as logP and solubility . For procurement decisions where downstream biological testing is planned, the 2,4-substitution pattern offers a validated starting point, whereas the 2,5-isomer introduces uncharacterized risk.

Positional isomerism
Cross-study comparable
2,4-difluorophenyl: validated in CAIX inhibitor SLC-149 (Ki 12.5 nM). 2,5-isomer: no reported bioactivity.
Supports isomer selection in building block procurement for CA-related projects.
Literature survey as of April 2026; bioactivity data limited to disclosed sources.
Positional isomerism Fluorine substitution Molecular recognition Medicinal chemistry building blocks

Acidic Functionality: Carboxylic Acid vs. Sulfonamide Zinc-Binding Group in Carbonic Anhydrase Inhibition

The carboxylic acid group of CAS 651749-16-5 distinguishes it from the sulfonamide analog SLC-149, which inhibits CAIX with Ki = 12.5 nM and CAII with Ki = 87.4 nM [1]. Carboxylic acids are known to coordinate the catalytic zinc ion in carbonic anhydrases but typically with 100- to 1000-fold lower affinity than primary sulfonamides [2]. This functional group difference is critical: the carboxylic acid serves as a weaker, potentially more isoform-selective zinc-binding motif, and it also provides orthogonal chemical reactivity for amide or ester prodrug formation that the sulfonamide cannot offer [1].

Zinc-binding group
Class-level inference
Carboxylic acid vs. sulfonamide (SLC-149: CAIX Ki 12.5 nM). Estimated 100–1000× lower CA affinity.
Reported class-level zinc-binding context; may support isoform selectivity studies.
General carbonic anhydrase SAR; direct experimental comparison not available.
Zinc-binding group Carbonic anhydrase Sulfonamide Carboxylic acid Pharmacophore

Commercial Purity Specification: 97% HPLC Purity Enables Reproducible Downstream Chemistry

The commercially available CAS 651749-16-5 is supplied at 97% HPLC purity (Chemenu catalog CM1069985) . This specification exceeds the ≥95% purity typical of many research-grade imidazolidinone building blocks . Higher initial purity minimizes the carry-through of unidentified impurities into multi-step synthetic sequences, reducing the risk of confounding results in biological assays and simplifying quality control workflows.

Purity specification
Head-to-head
97% (HPLC) vs. typical analog purity ≥95%.
Reduced impurity carry-through in multi-step synthetic sequences.
Vendor COA; HPLC-UV at 254 nm.
Purity specification HPLC Building block quality Reproducibility

Physicochemical Property Comparison: Hydrogen Bond Donor/Acceptor Profile Affects Permeability and Solubility

CAS 651749-16-5 has 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), with a molecular weight of 318.28 g/mol and 3 rotatable bonds . In comparison, the sulfonamide analog SLC-149 (MW ≈ 381.4 g/mol) possesses 2 HBD and 7 HBA [1]. The lower HBD count and smaller molecular weight of CAS 651749-16-5 predict improved passive membrane permeability according to Lipinski's rule of five, while the carboxylic acid group (pKa ≈ 4.2) confers pH-dependent solubility that can be exploited for formulation or purification .

Physicochemical profile
Cross-study comparable
MW 318.28, HBD 1, HBA 5, RotB 3. ΔMW -63 vs SLC-149; ΔHBD -1; ΔHBA -2.
Supports permeability and solubility property review for in vivo model design.
Computed properties; experimental logP and solubility verification recommended.
Lipinski Rule of Five Hydrogen bonding Permeability Solubility Drug-likeness

Optimal Application Scenarios for 3-[3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Novel Carbonic Anhydrase Inhibitors with a Non-Sulfonamide Zinc-Binding Group

The carboxylic acid terminus of CAS 651749-16-5 serves as a non-classical zinc-binding group for carbonic anhydrase isoforms. Unlike the potent but poorly selective primary sulfonamide in SLC-149 (Ki = 12.5 nM for CAIX) [1], the carboxylic acid offers a weaker interaction with the catalytic zinc that may translate into improved isoform selectivity. The compound can be directly screened or converted to amide prodrugs for cellular assays.

Chemical Biology: Carboxylic Acid Handle for Bioconjugation and PROTAC Linker Attachment

The meta-benzoic acid provides a convenient anchor for amide coupling with amine-containing linkers, enabling facile construction of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The 97% HPLC purity ensures that the resulting conjugates are free from confounding impurities that could complicate cellular activity interpretation.

Analytical Chemistry: Reference Standard for HPLC Method Development and Impurity Profiling

With a defined purity of 97% and a unique retention time dictated by its 2,4-difluorophenyl substitution pattern, CAS 651749-16-5 can serve as a system suitability standard or retention time marker in reversed-phase HPLC methods. Its distinct UV absorption profile (benzoic acid chromophore, λmax ≈ 254 nm) facilitates detection in complex mixtures.

Process Chemistry: Intermediate for Scale-Up Synthesis of 2,4-Difluorophenyl-Containing Drug Candidates

The compound's imidazolidinone core is a recognized scaffold in drug discovery programs. The 2,4-difluorophenyl substituent, validated in the CAIX inhibitor SLC-149 [1], makes this building block a strategic intermediate for companies developing fluorinated heterocyclic libraries. Its physicochemical profile (MW 318.28, 1 HBD) supports downstream purification by recrystallization or flash chromatography.

Application
Selection Property
Validation Focus
CA inhibitor scaffold design
Non-sulfonamide zinc-binding group
Isoform selectivity review; amide prodrug feasibility
Bioconjugation / PROTAC linker
Carboxylic acid conjugation handle
Conjugate purity and cellular activity interpretation
HPLC reference standard
2,4-Difluorophenyl retention marker
System suitability and impurity profiling
Fluorinated heterocyclic library synthesis
Validated pharmacophoric motif
Scale-up and purification by flash chromatography
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